molecular formula C19H20Cl2N4O3 B10998968 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10998968
M. Wt: 423.3 g/mol
InChI Key: JWRRXHXAALYFSQ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a chemical compound with the molecular formula C19H20Cl2N4O3 and a molecular weight of 423.3 . This piperazine-1-carboxamide derivative features a 3,4-dichlorophenyl group and a 3-hydroxyphenyl ureido moiety, a structural motif found in compounds investigated for various biochemical applications . The core piperazine-carboxamide structure is significant in medicinal chemistry research. Scientific studies on analogous compounds highlight that the carboxamide linker is a critical structural feature for receptor binding affinity and selectivity . For instance, research on similar N-arylpiperazinecarboxamides has demonstrated their potential as selective ligands for dopamine receptor subtypes, providing valuable tools for neurochemical studies . The specific arrangement of substituents on this molecular scaffold can be fine-tuned to explore interactions with various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C19H20Cl2N4O3

Molecular Weight

423.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H20Cl2N4O3/c20-16-5-4-14(11-17(16)21)24-6-8-25(9-7-24)19(28)22-12-18(27)23-13-2-1-3-15(26)10-13/h1-5,10-11,26H,6-9,12H2,(H,22,28)(H,23,27)

InChI Key

JWRRXHXAALYFSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Core Piperazine Functionalization

The foundational step involves introducing the 3,4-dichlorophenyl group to the piperazine ring. A nucleophilic aromatic substitution (NAS) reaction is typically employed, where piperazine reacts with 1,2-dichloro-4-fluorobenzene under basic conditions.

Reaction Conditions

  • Reagents : Piperazine (1.5 equiv), 3,4-dichlorophenyl chloride (1.0 equiv), potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 12 hours

  • Yield : 72–78%

The dichlorophenyl group enhances lipophilicity, critical for membrane permeability in pharmacological applications.

Carboxamide Linker Installation

The piperazine intermediate undergoes carboxamidation to attach the ethylglycine spacer. This step uses carbonyldiimidazole (CDI) to activate the piperazine nitrogen for nucleophilic attack by ethylenediamine derivatives.

Reaction Scheme :
Piperazine intermediate+CDIImidazolide intermediate\text{Piperazine intermediate} + \text{CDI} \rightarrow \text{Imidazolide intermediate}
Imidazolide+Glycine ethyl esterCarboxamide precursor\text{Imidazolide} + \text{Glycine ethyl ester} \rightarrow \text{Carboxamide precursor}

Optimization Data :

ParameterValueImpact on Yield
CDI Equiv1.2Maximizes activation
SolventTetrahydrofuran (THF)Improves solubility
Reaction Time6 hoursPrevents over-reaction

Yields range from 65% to 70% under optimized conditions.

Side-Chain Functionalization

Oxoethyl Group Introduction

The ethylglycine spacer is oxidized to form the oxoethyl moiety. A mild oxidizing agent, pyridinium chlorochromate (PCC), is preferred to avoid over-oxidation.

Conditions :

  • Reagent : PCC (1.5 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Reaction Monitoring : TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1)

  • Yield : 85–90%

3-Hydroxyphenyl Coupling

The final step involves coupling the oxoethyl intermediate with 3-aminophenol via a nucleophilic acyl substitution.

Key Considerations :

  • Activation : Ethyl chloroformate activates the carbonyl group.

  • Catalyst : Triethylamine (TEA) neutralizes HCl byproducts.

  • Regioselectivity : The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions.

Reaction Table :

ComponentQuantityRole
Oxoethyl intermediate1.0 equivElectrophilic center
3-Aminophenol1.1 equivNucleophile
Ethyl chloroformate1.2 equivActivation agent
TEA2.0 equivBase
SolventTHFReaction medium

Yield : 60–68% after deprotection with tetrabutylammonium fluoride (TBAF).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, industrial processes adopt continuous flow reactors. Key advantages include:

  • Improved Heat Transfer : Enables precise temperature control for exothermic steps.

  • Reduced Reaction Times : NAS step completes in 3 hours vs. 12 hours in batch.

Process Parameters :

StepResidence TimeTemperaturePressure
Piperazine functionalization3 hours80°C1 atm
Carboxamidation2 hours50°C1 atm
Oxidation1 hour0°C → 25°C1 atm

Purification Strategies

  • Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate/water biphasic systems.

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexanes → ethyl acetate).

  • Crystallization : Final product recrystallized from ethanol/water (4:1) to ≥98% purity.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.35 (m, 2H, Ar-H), 6.75–6.65 (m, 3H, Ar-H).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

Purity Assessment

MethodPurity (%)Conditions
HPLC-UV98.5254 nm, 1.0 mL/min
Elemental Analysis99.1C, H, N within ±0.3% theor.

Challenges and Optimization Opportunities

Byproduct Formation

  • Issue : Over-oxidation during oxoethyl synthesis generates carboxylic acid derivatives.

  • Mitigation : Strict temperature control (–5°C to 0°C) and stoichiometric PCC use.

Solvent Selection

  • Trade-offs : DMF enhances reaction rates but complicates purification.

  • Alternative : Switch to acetonitrile for easier removal via rotary evaporation .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Properties of Selected Piperazine-Carboxamide Derivatives
Compound Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound R1: 3,4-dichlorophenyl; R2: 3-hydroxyphenyl N/A N/A ~430* Dual chloro and hydroxyl groups
A5 () R1: 3-chlorophenyl; R2: H 47.7 193.3–195.2 ~380 Single chloro substitution
A6 () R1: 4-chlorophenyl; R2: H 48.1 189.8–191.4 ~380 Para-chloro substitution
Compound 5d () R1: 3,4-dichlorophenyl; R2: methylsulfonyl 86 162–163 ~450 Dichlorophenyl + sulfonyl group
Compound R1: 3-chlorophenyl; R2: 3-acetamidophenyl N/A N/A 429.9 Acetamido vs. hydroxyl group

*Estimated based on structural similarity.

  • Hydroxyl vs. Acetamido: The 3-hydroxyphenyl group in the target compound may increase hydrogen-bonding capacity compared to the acetamido group in ’s compound, influencing receptor affinity and metabolic stability .
Table 2: Receptor Binding and Selectivity Data
Compound Target Receptor Affinity (Ki, nM) Selectivity Ratio (D3R/D2R) Key Structural Determinants
Target Compound* Dopamine D3R (hypothesized) N/A N/A Carboxamide linker, dichlorophenyl
8j () Dopamine D3R 2.6 >1000 Carboxamide linker, 2,3-dichlorophenyl
15b () Dopamine D3R 393 <10 Amine linker (no carbonyl)

*Hypothetical activity based on structural analogs.

  • Carboxamide Linker: highlights that the carbonyl group in the carboxamide linker is critical for D3R selectivity.
  • Aromatic Substitutions : The 3,4-dichlorophenyl group in the target compound may mimic the 2,3-dichlorophenyl group in compound 8j, which exhibits exceptional D3R selectivity (>1000-fold over D2R). Chlorine positioning on the phenyl ring likely fine-tunes steric and electronic interactions with receptor pockets .

Structure-Activity Relationship (SAR) Insights

Piperazine Conformation : The chair conformation of the piperazine ring (observed in ) likely stabilizes receptor binding by positioning substituents optimally.

Linker Flexibility : The 2-oxoethyl spacer may allow conformational adaptability, critical for interacting with extracellular loops (e.g., E2 loop in D3R, ).

Biological Activity

The compound 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, often referred to as Compound X, exhibits significant biological activity that has garnered attention in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

Compound X features a piperazine core substituted with a dichlorophenyl group and a hydroxyphenyl moiety. The structural formula is represented as follows:

C18H19Cl2N3O2\text{C}_{18}\text{H}_{19}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}

The biological activity of Compound X is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Compound X has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and survival rates.
  • Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity : Studies indicate that Compound X exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.

Antiproliferative Effects

Research has demonstrated that Compound X possesses antiproliferative effects on various cancer cell lines. The following table summarizes its activity against different cell types:

Cell LineIC50 (µM)Reference
HT29 (Colon Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against several bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Case Studies

  • Case Study on Anticancer Activity :
    In a study conducted by , Compound X was tested on HT29 colon cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation.
  • Case Study on Antimicrobial Efficacy :
    A clinical trial reported by evaluated the efficacy of Compound X in treating bacterial infections in patients resistant to standard antibiotics. The results showed a marked improvement in infection resolution rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling a piperazine core to halogenated aryl groups (e.g., 3,4-dichlorophenyl) via nucleophilic substitution. Subsequent steps include amide bond formation between the piperazine carboxamide and 3-hydroxyphenylglycine derivatives. Key parameters include:

  • Solvent selection : Dichloromethane or THF for solubility and inertness .
  • Catalysts : Triethylamine or DMAP to facilitate carbodiimide-mediated coupling .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products .
    • Purification : Normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperazine ring conformation, aryl substituents, and amide bond connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₉H₁₉Cl₂N₅O₂) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and gradient elution .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • In vitro assays :

  • Receptor binding : Screen against serotonin (5-HT), dopamine (D2/D3), or adrenergic receptors due to structural similarity to known piperazine-based ligands .
  • Enzyme inhibition : Test for COX-2 or kinase activity linked to anti-inflammatory/anticancer properties .
    • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide structural optimization?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., 5-HT1A or D3) based on piperazine flexibility and aryl substituent orientation .
  • QSAR studies : Correlate substituent electronegativity (e.g., Cl, OH) with bioactivity. For example, 3,4-dichlorophenyl groups enhance lipophilicity and membrane permeability .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
  • Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products that may influence results .
  • Structural analogs : Test derivatives (e.g., replacing 3-hydroxyphenyl with 4-fluorophenyl) to isolate pharmacophores responsible for activity .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • pH stability : Conduct accelerated degradation studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Piperazine carboxamides are prone to hydrolysis in acidic conditions, requiring enteric coatings for oral delivery .
  • Light/oxygen sensitivity : Store in amber vials under argon if phenolic -OH groups are present to prevent oxidation .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

  • Rodent models :

  • Pharmacokinetics : IV/PO administration in Sprague-Dawley rats to calculate bioavailability, half-life, and tissue distribution .
  • Toxicity : Acute (14-day) and subchronic (90-day) studies to assess hepatic/renal toxicity via serum ALT, creatinine, and histopathology .
    • BBB penetration : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to test CNS accessibility via LC-MS/MS brain homogenate analysis .

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